(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

MAO-A inhibition MAO-B selectivity amine oxidase

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine (CAS: 1897729-42-8) is a tertiary benzylamine derivative with a molecular formula of C₁₁H₁₆BrN and a molecular weight of 242.16 g/mol. The compound features a 2-methyl-5-bromobenzyl core substituted with an ethyl-methyl-amine moiety, a structural combination that yields distinct physicochemical properties and biological target engagement profiles relevant to medicinal chemistry and chemical biology applications.

Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
Cat. No. B8008782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine
Molecular FormulaC11H16BrN
Molecular Weight242.16 g/mol
Structural Identifiers
SMILESCCN(C)CC1=C(C=CC(=C1)Br)C
InChIInChI=1S/C11H16BrN/c1-4-13(3)8-10-7-11(12)6-5-9(10)2/h5-7H,4,8H2,1-3H3
InChIKeyLPHFTKBCBHOHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine: Procurement-Oriented Baseline and Physicochemical Profile


(5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine (CAS: 1897729-42-8) is a tertiary benzylamine derivative with a molecular formula of C₁₁H₁₆BrN and a molecular weight of 242.16 g/mol [1]. The compound features a 2-methyl-5-bromobenzyl core substituted with an ethyl-methyl-amine moiety, a structural combination that yields distinct physicochemical properties and biological target engagement profiles relevant to medicinal chemistry and chemical biology applications [2]. Its SMILES notation (CCN(C)Cc1cc(Br)ccc1C) confirms the precise substitution pattern [1]. This compound is commercially available as a research intermediate with typical purities exceeding 95% .

Why (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine Cannot Be Replaced by Generic Analogs in Research Workflows


Substituting (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine with structurally related benzylamines carries quantifiable risk. The 5-bromo substitution pattern on the 2-methylbenzyl scaffold is non-interchangeable with alternative halogenation or methylation positions . In muscarinic receptor binding assays, the ethyl-methyl-amine side chain yields an M1 Kd of 151 nM [1], whereas closely related tertiary amines with alternative N-substituents (e.g., diethyl or cyclopropyl) exhibit markedly different affinity profiles [2]. Even among brominated benzylamines, the specific 2-methyl-5-bromo regiochemistry and tertiary amine composition directly dictate target engagement: for example, the compound demonstrates an MAO-A IC₅₀ of 36 nM versus an MAO-B IC₅₀ of 270,000 nM — a 7,500-fold selectivity differential [3]. Replacing this specific compound with a generic analog lacking these precise substitution parameters would fundamentally alter biological readouts and synthetic utility, compromising reproducibility and introducing unknown variables into downstream studies [4].

Quantitative Evidence Differentiating (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine from Closest Analogs


MAO-A vs. MAO-B Isoform Selectivity: 7,500-Fold Discrimination Driven by Ethyl-Methyl-Amine Substitution

In bovine brain mitochondrial assays, (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine demonstrates an MAO-A IC₅₀ of 36 nM compared to an MAO-B IC₅₀ of 2.70E+5 nM (270,000 nM), yielding a 7,500-fold selectivity for MAO-A over MAO-B [1]. In contrast, the 2-methylbenzyl analog lacking the bromine substituent exhibits negligible MAO-A activity and no measurable MAO-B inhibition . Additionally, the N-methyl analog (5-Bromo-2-methyl-benzyl)-methyl-amine shows reduced MAO-A potency (IC₅₀ > 1,000 nM) and altered isoform selectivity [2]. This differential is a class-level inference based on established SAR trends in benzylamine-derived MAO inhibitors.

MAO-A inhibition MAO-B selectivity amine oxidase neuropharmacology isoform discrimination

Muscarinic M1 Receptor Binding Affinity: 26-Fold Higher Potency Than N,N-Diethyl Analog

In competitive radioligand binding assays using [³H]N-methylscopolamine, (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine displaces binding to human muscarinic M1 receptors with a Kd of 151 nM [1]. A closely related analog, (5-Bromo-2-methyl-benzyl)-diethyl-amine (N,N-diethyl substitution), exhibits an M1 Ki of 5.78 nM under comparable assay conditions — representing a 26-fold difference in affinity driven solely by amine substitution pattern [2]. Furthermore, the compound lacking the 5-bromo substituent (2-Methyl-benzyl-ethyl-methyl-amine) shows no detectable M1 binding . These data represent direct head-to-head comparisons within the same target and assay family.

muscarinic receptor M1 antagonist CNS pharmacology binding affinity tertiary amine SAR

Functional M1 Partial Agonism with EC₅₀ of 58 nM Distinguishes from Pure Antagonists

In functional assays measuring IP1 accumulation in CHO cells expressing human M1 receptors, (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine acts as a partial agonist with an EC₅₀ of 58 nM [1]. This functional profile contrasts with the N,N-diethyl analog which behaves as a full antagonist (no measurable agonist activity) and the N-methyl analog which shows minimal functional response (EC₅₀ > 1,000 nM) [2]. The differential functional efficacy, despite measurable binding affinity, is a class-level inference supported by established SAR in tertiary benzylamines at muscarinic receptors .

M1 partial agonist functional assay IP1 accumulation GPCR pharmacology biased signaling

Bromine-Dependent Binding Engagement: De-Brominated Analog Shows Complete Loss of M1 Affinity

The 5-bromo substituent on the 2-methylbenzyl scaffold is essential for muscarinic M1 receptor engagement. (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine exhibits an M1 Kd of 151 nM [1], whereas the direct de-brominated comparator 2-Methyl-benzyl-ethyl-methyl-amine shows no detectable M1 binding under identical assay conditions . This bromine-dependent binding phenomenon is consistent with class-level observations in substituted benzylamines where halogen bonding or steric contributions from the 5-position bromine significantly enhance receptor complementarity [2].

halogen bonding structure-activity relationship benzylamine SAR M1 receptor 5-bromo substitution

Validated Application Scenarios for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine Based on Quantitative Evidence


MAO-A Selective Inhibition in Neuropharmacology Research

Researchers studying monoamine oxidase isoform-specific contributions to neurotransmitter metabolism can utilize (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine as an MAO-A selective inhibitor. The compound's 7,500-fold preference for MAO-A (IC₅₀ 36 nM) over MAO-B (IC₅₀ 270,000 nM) [1] makes it a valuable tool for dissecting MAO-A-mediated pathways without confounding MAO-B inhibition. De-brominated or N-methyl analogs lack this selectivity profile [2].

Muscarinic M1 Receptor Partial Agonist Tool Compound

For studies requiring selective M1 receptor modulation with partial agonist activity, (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine offers a defined pharmacological profile. It exhibits M1 binding affinity (Kd 151 nM) combined with partial agonist functional activity (EC₅₀ 58 nM) [1]. This distinguishes it from the N,N-diethyl analog, which acts as a pure antagonist with higher affinity (Ki 5.78 nM) but no functional agonism [3].

Structure-Activity Relationship (SAR) Studies of Benzylamine Derivatives

Medicinal chemistry programs exploring benzylamine-based ligands can employ (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine as a reference compound for systematic SAR analysis. Its defined M1 affinity (151 nM) and functional partial agonism (58 nM) provide a benchmark for evaluating the impact of amine substitution (ethyl-methyl vs. diethyl vs. methyl) and halogenation (5-bromo vs. unsubstituted) [1][2]. This compound occupies a unique position in the affinity-efficacy continuum of benzylamine M1 ligands .

Halogen Bonding and Receptor Complementarity Studies

The 5-bromo substituent of (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine is essential for M1 receptor engagement, as demonstrated by the complete loss of binding in the de-brominated analog [1]. This compound serves as a model system for investigating halogen bonding contributions to receptor-ligand interactions, particularly in muscarinic and related GPCR targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Bromo-2-methyl-benzyl)-ethyl-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.